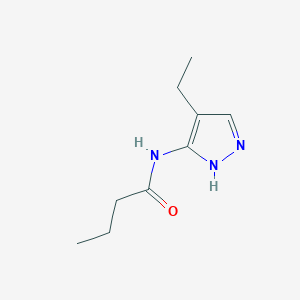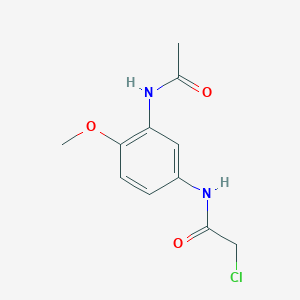
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxy group, and a chloroacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide typically involves the reaction of 3-amino-4-methoxyacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-4-methoxyacetophenone, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: The 3-amino-4-methoxyacetophenone is dissolved in the solvent, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetylamino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of oximes, nitro compounds, or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines, alcohols, or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the formulation of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity. This can lead to the disruption of metabolic pathways and cellular processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering their signaling pathways. This can affect cellular responses such as proliferation, differentiation, and apoptosis.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and induce cell death. This mechanism is often explored in the context of anticancer research.
Vergleich Mit ähnlichen Verbindungen
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(3-Acetylamino-4-methoxy-phenyl)-2-bromo-acetamide: Similar structure but with a bromo group instead of a chloro group. The bromo derivative may exhibit different reactivity and biological activity.
N-(3-Acetylamino-4-methoxy-phenyl)-2-thio-acetamide: Contains a thio group instead of a chloro group. The thio derivative may have distinct chemical properties and applications.
N-(3-Acetylamino-4-methoxy-phenyl)-2-furamide: Features a furan ring instead of a chloroacetamide moiety. The furan derivative may possess unique biological activities and uses.
Eigenschaften
Molekularformel |
C11H13ClN2O3 |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
N-(3-acetamido-4-methoxyphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)13-9-5-8(14-11(16)6-12)3-4-10(9)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
FPDZZMHUPHPBHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



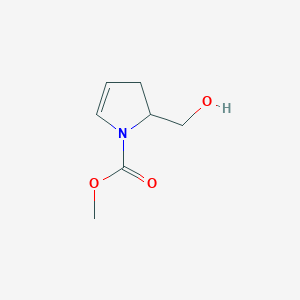
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)
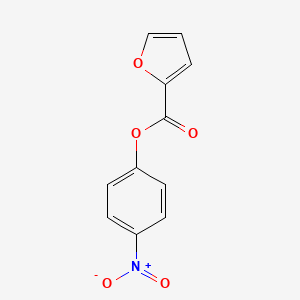
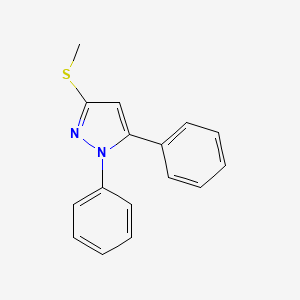
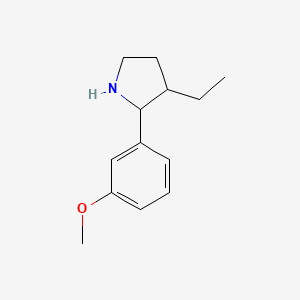
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
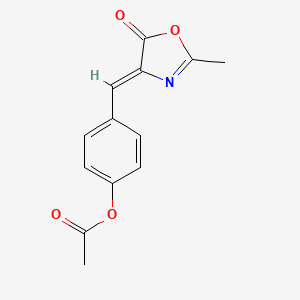
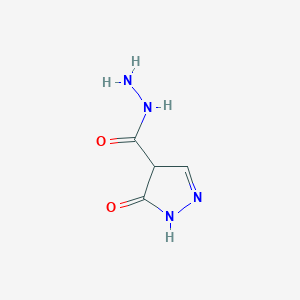
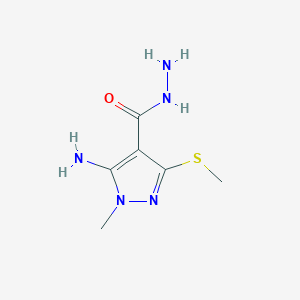
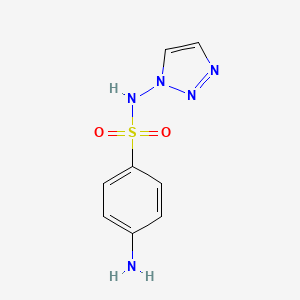
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
